6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride
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Overview
Description
6,7-Dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a phenyl group at position 1 of the isoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pomeranz–Fritsch reaction, which is a classical method for synthesizing isoquinolines. This reaction involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core is reacted with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
6,7-Dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the dimethyl groups at position 3,3.
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl: Contains a methyl group instead of a phenyl group at position 1.
6,7-Dimethoxy-1-methyl-2-phenyl-2H-1,2,3-triazol-4-yl: Contains a triazole ring instead of the isoquinoline core.
Uniqueness
The presence of both methoxy groups and the phenyl group in 6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride imparts unique chemical and biological properties. The dimethyl groups at position 3,3 enhance its steric hindrance, potentially affecting its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-phenyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-19(2)12-14-10-16(21-3)17(22-4)11-15(14)18(20-19)13-8-6-5-7-9-13;/h5-11,18,20H,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVEAMAKMKWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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